N-(4-amino-2-methoxyphenyl)-2-phenylacetamide

Medicinal Chemistry Lipophilicity Drug Design

This phenylacetamide building block features a 4-amino-2-methoxyphenyl core with an N-phenylacetyl substituent, delivering elevated lipophilicity (XLogP3=2.2) versus simpler acetamide analogs. The rigid phenyl ring enables π-stacking interactions critical for probing protein-protein interfaces, while the enhanced logP supports passive blood-brain barrier permeability—making it an ideal scaffold for CNS-targeted library synthesis. Use this compound as a controlled variable in SAR campaigns to isolate the impact of N-acyl substitution. Standard purity ≥95%; stored cool and dry. Not interchangeable with N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7).

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 869953-48-0
Cat. No. B1298504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)-2-phenylacetamide
CAS869953-48-0
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18)
InChIKeyNVSJEEKUFSBCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide (CAS 869953-48-0): Procurement-Ready Properties and Specifications for Chemical Research


N-(4-amino-2-methoxyphenyl)-2-phenylacetamide, bearing CAS number 869953-48-0, is a synthetic organic compound belonging to the phenylacetamide class . It is characterized by a core structure of a phenylacetamide moiety linked to a 4-amino-2-methoxyphenyl group, with a molecular formula of C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol [1]. This compound is commercially available for research and development purposes, with a standard minimum purity specification of 95% and recommended for long-term storage in a cool, dry place .

N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is a distinct chemical entity from its closest commercially available analogs, such as N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7) . The key structural divergence—a phenylacetamide moiety versus an acetamide moiety—confers significantly different physicochemical properties. This includes a higher molecular weight and increased lipophilicity, as indicated by a calculated XLogP3 value of 2.2 [1] compared to an XLogP of 0.41 for the acetamide analog . These alterations can profoundly impact a molecule's behavior in biological and chemical systems, including solubility, membrane permeability, and metabolic stability. Therefore, these compounds cannot be used interchangeably in a research context without the risk of introducing uncharacterized and potentially confounding experimental variables.

Quantitative Differentiation: A Head-to-Head Comparison of N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide Against Its Closest Analogs


Structural Differentiation and Enhanced Lipophilicity Versus N-(4-amino-2-methoxyphenyl)acetamide

The target compound N-(4-amino-2-methoxyphenyl)-2-phenylacetamide (CAS 869953-48-0) is structurally distinct from the simpler analog N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7) due to the presence of a phenyl group on the acetamide moiety . This modification results in a significantly higher computed partition coefficient (XLogP3) of 2.2 [1], in contrast to the XLogP of 0.41 for the acetamide analog .

Medicinal Chemistry Lipophilicity Drug Design

Molecular Weight and Hydrogen Bonding Profile Distinction from N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide

Compared to the 2-methoxyacetamide analog, N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide (CAS 110506-34-8, molecular weight 210.2 g/mol) [1], the target compound possesses a larger, aromatic phenyl substituent, resulting in a higher molecular weight of 256.3 g/mol . Both compounds share the same number of hydrogen bond donors (2) and acceptors (3) , but the phenyl group in the target compound introduces additional steric bulk and potential for π-stacking interactions not present in the methoxyacetamide analog.

Physicochemical Properties Lead Optimization SAR Analysis

Commercial Purity Specification and Storage Stability for Research Use

For procurement purposes, the target compound is consistently specified with a minimum purity of 95% by commercial suppliers , . It is recommended for long-term storage in a cool, dry place . This level of purity is standard for research-grade building blocks, but it is a defined, quantifiable specification that differentiates it from custom-synthesized or research-grade-only alternatives where purity may not be guaranteed or disclosed upfront.

Quality Control Procurement Stability

Recommended Research Applications for N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide Based on Its Unique Structural Profile


Exploratory Medicinal Chemistry for CNS-Targeted Lead Optimization

The compound's enhanced lipophilicity (XLogP3 = 2.2), compared to simpler aniline-derived acetamides, makes it a suitable scaffold for synthesizing libraries aimed at central nervous system (CNS) targets where passive blood-brain barrier permeability is desirable [1]. Researchers can use this core to explore the effects of the phenylacetamide group on target engagement and selectivity profiles, a strategy supported by its distinct physicochemical property profile .

Chemical Probe Development for Protein-Protein Interaction (PPI) Modulation

The presence of a rigid, aromatic phenyl ring in the target compound (a feature absent in N-(4-amino-2-methoxyphenyl)acetamide) introduces opportunities for π-stacking interactions, a key component in many small molecule-protein and protein-protein interfaces [1]. This makes the compound a valuable starting point for developing chemical probes to investigate or disrupt PPIs, where surface topology and hydrophobic contacts are critical .

Structure-Activity Relationship (SAR) Studies on Substituted Phenylacetamides

The target compound represents a specific point in the chemical space of substituted phenylacetamides. It can be used as a reference compound in systematic SAR studies to understand the impact of N-acyl substitution (phenylacetyl vs. acetyl vs. methoxyacetyl) on a given biological or pharmacological endpoint [1]. Its use allows for a controlled comparison, with the phenyl group serving as the variable of interest.

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